4-Vinylphenol

Overview

Description

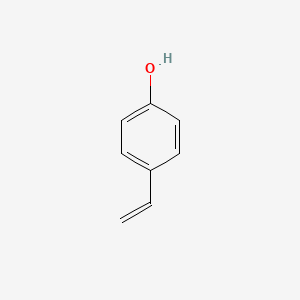

4-Vinylphenol (4-VP) is a versatile organic compound with a wide range of applications in the scientific, industrial, and medical fields. It is a member of the phenol family and is characterized by its aromatic ring structure and phenolic hydroxyl group. 4-VP is also known as p-vinylphenol, 4-hydroxystyrene, and p-styrenol. It is a colorless, crystalline solid with a faint, pleasant odor and is soluble in water and many organic solvents. 4-VP is used in a variety of applications, including as an intermediate in the synthesis of other organic compounds, as a reagent in biochemical and medical research, and as a polymerization inhibitor.

Scientific Research Applications

Production from Biomass

4-Vinylphenol can be selectively produced through the fast pyrolysis of herbaceous biomass. This process, which does not require a catalyst, utilizes materials like bagasse, cornstalk, and bamboo. The selectivity of this compound varies with the type of biomass and pyrolysis temperature, with significant yields achieved at lower temperatures (Qu et al., 2013).

Synthesis from Natural Acids

4-Vinylphenols can be obtained efficiently through the decarboxylation of 4-hydroxycinnamic acids using microwave irradiation. This process, catalyzed by basic compounds, offers rapid synthesis with high yields and has been applied to natural samples, such as ferulic acid from wheat bran (Bernini et al., 2007).

Bio-Based Polymers

Naturally occurring vinylphenolic compounds derived from ferulic acid, like 4-vinylguaiacol, have been used to synthesize bio-based poly(vinylguaiacol) and poly(vinylcatechol) with phenolic functions. These polymers exhibit controlled molecular weights and are synthesized through controlled radical polymerization (Takeshima et al., 2017).

Wine Aroma Contribution

In winemaking, vinylphenols like this compound play a role in wine aroma. The production of these compounds in wine is attributed to the enzymatic activity of Saccharomyces cerevisiae, which transforms phenolic acids in must into vinylphenols. The presence of these compounds influences the aroma profile of white wines (Chatonnet et al., 1993).

Antioxidant Properties

4-Vinyl derivatives of hydroxycinnamic acids, including this compound, have been studied for their antioxidant properties. These compounds exhibit varying antioxidant activity in different mediums, with some showing higher activity in emulsion systems compared to their corresponding phenolic acids (Terpinc et al., 2011).

Biotransformation for Toxicity Reduction

Research has investigated the biotransformation of this compound by specific strains to decrease its toxicity. Optimal conditions for this biotransformation have been identified, which could have practical significance given the hepatotoxic and pneumotoxic effects of this compound (Yuan-yuan, 2013).

Polymer Modification

Poly(this compound) has been used as a thermoplastic modifier for epoxy resins. The epoxy-phenol reaction in such blends leads to an increase in glass transition temperatures, significantly affecting the material properties (Prolongo & Prolongo, 2007).

Visible Light Photocatalysis

Poly(this compound) has been explored as a sensitizer for titania in visible light photocatalysis. This application utilizes the ligand-to-metal charge transfer process, demonstrating the potential of this compound in environmental remediation and energy applications (Zhang et al., 2017).

Future Directions

: Wang, Z., Chen, S., Zhu, Q., Wu, Y., Xu, G., Guo, G., … Zhong, S. (2021). Using a Two-Sample Mendelian Randomization Method in Assessing the Causal Relationships Between Human Blood Metabolites and Heart Failure. Frontiers in Cardiovascular Medicine, 8, 695480. Link : National Institute of Standards and Technology (NIST). (2021). 4-vinylphenol - NIST Chemistry WebBook. Link : Zhang, Y., Liu, Y., & Zhang, M. (2024). Plasma metabolites and risk of seven cancers: a two-sample Mendelian randomization study. BMC Medicine, 22(1), 32. Link : Li, Y., Zhang, Y., & Zhang, M. (2021). Bioproduction of this compound and 4-Vinylguaiacol β-Primeverosides by a BaPAD-Transformed Escherichia coli. Applied Biochemistry and Biotechnology, 195(1-3), 1-14. Link

Mechanism of Action

Target of Action

4-Vinylphenol, also known as 4-Hydroxystyrene, is an organic compound that primarily targets human endothelial cells . It has been reported to suppress the migration, tube formation, and adhesion to extracellular matrix proteins of these cells . It also affects the protein and mRNA expressions of metalloproteinase-2 .

Mode of Action

This compound interacts with its targets by down-regulating PI3K/AKT and p38 MAPK . It also interferes with the phosphorylation of ERK1/2, and the translocation and expression of NFkappaB . These interactions result in changes in cell behavior, such as reduced migration and adhesion .

Biochemical Pathways

The enzyme cinnamate decarboxylase converts p-coumaric acid to this compound . This compound is further reduced to 4-ethylphenol by the enzyme vinyl phenol reductase . This biochemical pathway is affected by the presence of this compound, which can lead to downstream effects such as the production of new chemical compounds when it reacts with other molecules .

Pharmacokinetics

It is known that this compound is a volatile solid , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The action of this compound results in molecular and cellular effects such as the suppression of cell migration, tube formation, and adhesion to extracellular matrix proteins . It also leads to changes in the protein and mRNA expressions of metalloproteinase-2 . In addition, this compound has been shown to have anti-angiogenic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it is produced by the spoilage yeast Brettanomyces and is found in wine and beer . When it reaches concentrations greater than the sensory threshold, it can give the wine aromas described as barnyard, medicinal, band-aids, and mousy . The environment in which this compound is present can therefore affect its action and the resulting effects.

Biochemical Analysis

Biochemical Properties

4-Vinylphenol plays a significant role in biochemical reactions, particularly in the context of wine and beer production. It is produced through the enzymatic decarboxylation of p-coumaric acid by the enzyme cinnamate decarboxylase . This reaction converts p-coumaric acid to this compound, which can further be reduced to 4-ethylphenol by the enzyme vinyl phenol reductase . These interactions highlight the compound’s involvement in microbial metabolism and its impact on the sensory properties of fermented beverages.

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer research, it has demonstrated the ability to inhibit metastasis and cancer stemness in breast cancer stem-like cells . The compound reduces spheroid formation and ALDH1 expression in CSC-enriched cultures, suppressing colony formation and cell proliferation . Additionally, this compound affects cell signaling pathways, including beta-catenin, EGFR, and AKT signaling pathways, which are crucial for cell migration, invasion, and metastasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with enzymes and proteins involved in cell signaling pathways, such as PI3K/AKT and p38 MAPK . The compound down-regulates these pathways, leading to reduced cell migration, tube formation, and adhesion to extracellular matrix proteins . Furthermore, this compound interferes with the phosphorylation of ERK1/2 and the translocation and expression of NF-kappaB, contributing to its anti-angiogenic and anti-tumor activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, effectively suppressing angiogenesis and tumor growth in both in vitro and in vivo models . Prolonged exposure to this compound does not confer drug resistance in cancer cells, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At non-toxic doses, the compound effectively suppresses migration, tube formation, and adhesion to extracellular matrix proteins in human endothelial cells . In zebrafish embryo models, this compound significantly blocks new blood vessel growth at concentrations of 6.25–12.5 μg/mL . In mice, intraperitoneal administration of this compound at doses ranging from 0.2 to 2 mg/kg reduces blood vessel number and tumor size . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The enzyme cinnamate decarboxylase converts p-coumaric acid to this compound, which can then be reduced to 4-ethylphenol by vinyl phenol reductase . Additionally, this compound can undergo glycosylation to form this compound β-primeveroside (4-VPP) and 4-vinylguaiacol β-primeveroside (4-VGP) in transformed bamboo cells

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in various biochemical and therapeutic applications.

Properties

IUPAC Name |

4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGYGGDSWSUORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-70-2 | |

| Record name | Poly(4-vinylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7073301 | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White solid, vanilla extract odour | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; slightly soluble in fat, moderately soluble (in ethanol) | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2628-17-3, 24979-70-2 | |

| Record name | 4-Vinylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2628-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002628173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maruzen M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA7V1SM8YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73.5 °C | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-fluorophenyl)ethyl]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1222507.png)

![(1R,9S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1222515.png)

![4-bromo-N-[[[2-furanyl(oxo)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1222517.png)

![2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1222519.png)

![2-fluoro-N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]benzamide](/img/structure/B1222522.png)

![4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1222523.png)

![1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea](/img/structure/B1222524.png)

![(1S,9S)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1222525.png)

![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)